ANR 94
概要
説明
ANR 94: 8-エトキシ-9-エチル-9H-プリン-6-アミン は、アデノシンA2A受容体の強力で選択的な拮抗薬です。 この化合物は、神経保護効果と抗炎症効果により、パーキンソン病の治療に大きな可能性を示しています .
科学的研究の応用
ANR 94 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study adenosine receptor interactions.
Biology: Employed in research on cellular signaling pathways involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of new pharmacological agents targeting adenosine receptors.
作用機序
ANR 94は、アデノシンA2A受容体に選択的に結合し、拮抗することによってその効果を発揮します。この相互作用は、受容体の活性を阻害し、通常はアデノシンによって活性化される下流のシグナル伝達経路の減少につながります。 これらの経路の阻害は、神経保護効果と抗炎症効果をもたらし、パーキンソン病の治療に有益です .
類似化合物の比較
類似化合物:
- 8-(3-クロロスティリル)カフェイン
- SCH 58261
- 5′-(N-エチルカルボキサミド)アデノシン
- BAY 60-6583
- 8-シクロペンチル-1,3-ジメチルキサンチン
比較: this compoundは、ヒト受容体に対するKi値が46nMであるため、アデノシンA2A受容体に対する高い選択性と親和性を特徴としています . この高い選択性により、研究および潜在的な治療用途において貴重なツールになります。 比較すると、他の類似化合物は、さまざまなアデノシン受容体サブタイプに対する選択性と親和性が異なる場合があります .
生化学分析
Biochemical Properties
ANR 94 interacts with the adenosine A2A receptor (AA2AR), a protein that plays a crucial role in biochemical reactions . The nature of this interaction is antagonistic, meaning that this compound binds to the AA2AR and inhibits its function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the adenosine A2A receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .
準備方法
合成経路と反応条件: ANR 94の合成は、8-エトキシ-9-エチルアデニンと適切な試薬を制御された条件下で反応させることから始まります。 詳細な合成経路と反応条件は、機密情報であり、通常、公開文献では公開されていません .
工業生産方法: this compoundの工業生産は、高純度と高収率を保証するために、厳格な条件下で行われます。 この化合物は、最適化された反応条件を使用してバルクで合成され、高性能液体クロマトグラフィーを使用して精製され、≥99%の純度を実現しています .
化学反応の分析
反応の種類: ANR 94は、プリン環上の反応性部位の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加する可能性があります .
一般的な試薬と条件:
置換反応: 通常、アミンやチオールなどの求核剤を伴います。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して実行できます。
還元反応: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を伴うことがよくあります。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応により、さまざまな置換プリン誘導体が生成されます .
科学研究への応用
This compoundは、化学、生物学、医学、産業の分野において、科学研究において幅広い用途があります :
化学: アデノシン受容体の相互作用を研究するためのツール化合物として使用されます。
生物学: アデノシン受容体を伴う細胞シグナル伝達経路の研究に使用されます。
医学: パーキンソン病などの神経変性疾患の治療における潜在的な治療効果について調査されています。
産業: アデノシン受容体を標的とした新しい薬剤の開発に使用されます。
類似化合物との比較
- 8-(3-Chlorostyryl)caffeine
- SCH 58261
- 5′-(N-Ethylcarboxamido)adenosine
- BAY 60-6583
- 8-Cyclopentyl-1,3-dimethylxanthine
Comparison: ANR 94 is unique in its high selectivity and affinity for the adenosine A2A receptor, with a Ki value of 46 nM for the human receptor . This high selectivity makes it a valuable tool in research and potential therapeutic applications. In comparison, other similar compounds may have varying degrees of selectivity and affinity for different adenosine receptor subtypes .
特性
IUPAC Name |
8-ethoxy-9-ethylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDTMONBLMLLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=C1OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473127 | |
Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634924-89-3 | |
Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 634924-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ANR 94?
A1: this compound acts as a selective antagonist of the adenosine A2A receptor [, , ]. By blocking this receptor, this compound interferes with adenosine signaling pathways, which are implicated in motor control and neuroprotection within the context of Parkinson's disease.
Q2: How does this compound impact motor symptoms in Parkinson's disease models?
A2: Studies in a rodent model of Parkinson's disease demonstrate that this compound significantly potentiates the rotational behavior induced by L-DOPA []. This suggests that A2A receptor antagonism might enhance the therapeutic effects of L-DOPA, a gold-standard treatment for Parkinson's disease motor symptoms.
Q3: Does this compound offer any neuroprotective benefits in Parkinson's disease?
A3: While this compound alone did not show neuroprotective effects in one study using the 6-hydroxydopamine rat model of Parkinson's disease [], it's crucial to consider the broader context. Other studies indicate that A2A receptor antagonists, in general, might have a role in neuroprotection []. Further research is needed to fully elucidate the neuroprotective potential of this compound and determine optimal treatment strategies.
Q4: Are there any potential advantages to combining this compound with other therapeutic agents?
A4: Research suggests that combining this compound with another A2A antagonist (MSX-3) or an mGluR5 antagonist (MPEP) can synergistically enhance L-DOPA-induced turning behavior in the Parkinson's disease model []. This highlights the potential for combination therapies to achieve greater efficacy in managing Parkinson's disease symptoms.
Q5: What is known about the metabolism of this compound?
A5: In vitro studies using rat liver microsomes and recombinant human cytochrome P450 2D6 (CYP2D6) indicate that this compound is metabolized to a very small extent (1.5-5%) []. Additionally, this compound acts as a potent mechanism-based inhibitor of CYP2D6, suggesting potential for drug-drug interactions []. This finding emphasizes the importance of careful consideration during clinical development regarding potential interactions with co-administered medications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。